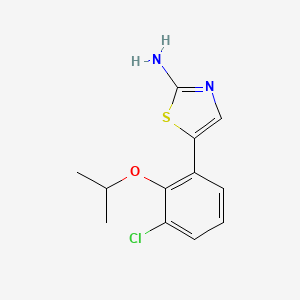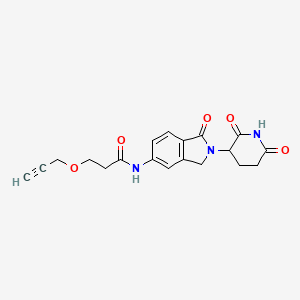
Lenalidomide-5'-CO-PEG1-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-PEG1-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The modification aims to improve the pharmacokinetic properties of lenalidomide, making it more effective in therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG1-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, typically under mild conditions to avoid degradation of the drug.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with PEG and propargyl groups.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-5’-CO-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are employed under mild conditions to avoid degradation.
Major Products:
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound’s enhanced solubility and stability make it suitable for use in pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Lenalidomide-5’-CO-PEG1-propargyl exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, altering its substrate specificity.
Protein Degradation: This binding leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in cancer cell survival.
Immune Modulation: The compound also modulates the immune response by affecting cytokine production and T-cell activation.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-5’-CO-PEG1-propargyl is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant side effects.
Pomalidomide: Another derivative with improved efficacy and safety profile.
Lenalidomide: The base compound, widely used in treating multiple myeloma and myelodysplastic syndromes.
Eigenschaften
Molekularformel |
C19H19N3O5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25) |
InChI-Schlüssel |
ZEZMBEPLPVHEDI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



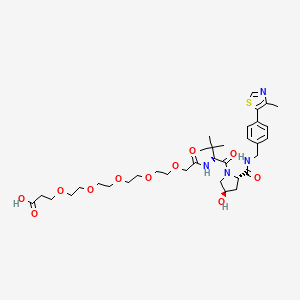
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
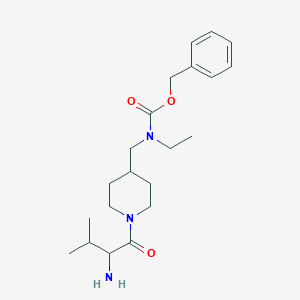
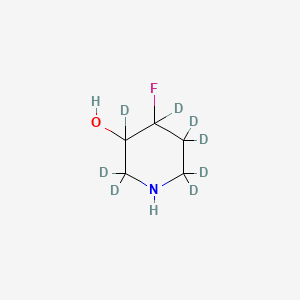
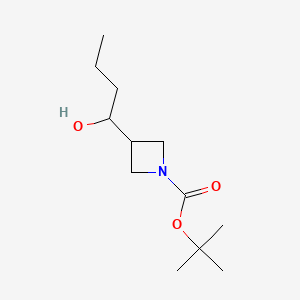

![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
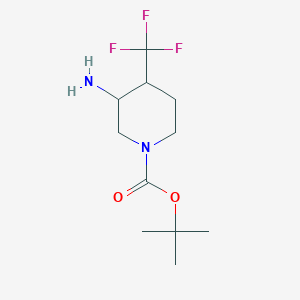
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
